Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H22N2O3 . It has a molecular weight of 278.35 g/mol . The compound is typically in a powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a powder at room temperature . It has a molecular weight of 278.35 g/mol . .Scientific Research Applications
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Scientific Field: Organic Synthesis
- Application Summary : “Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 1002726-96-6 . It is used as an intermediate in organic synthesis .
- Results or Outcomes : The outcomes of using this compound as an intermediate can vary widely depending on the specific reactions it is used in. The compound itself has a molecular weight of 278.35 .
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Scientific Field: Drug Discovery and Biological Evaluation
- Application Summary : Compounds similar to “Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate”, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Scientific Field: Gas Separation
- Application Summary : A novel diamine monomer, 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP), was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This monomer is similar to “Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate” and can be used in the synthesis of new polyimides (PIs) for gas separation .
- Methods of Application : The MPAP was homopolymerized with different dianhydrides to synthesize three new PIs . These PIs are easily soluble in common organic solvents, such as NMP, DMAc, and CHCl3 .
- Results or Outcomes : The obtained PIs have high thermal performance (Tg = 277–377 °C) and excellent thermal stability (Td,5% and Td,10% are 460–487 °C and 525–545 °C). They also have good optical transparency (λcutoff = 380–394 nm, λ80% = 469–482 nm) and hydrophobicity (θ = 87–92º). The free volume and gas adsorption are simulated by Materials Studio 2019 software, and the simulation results match the gas separation performance obtained from experimental test .
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Scientific Field: Material Science
- Application Summary : A compound similar to “Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate”, known as 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP), was used in the synthesis of new polyimides (PIs) for material science applications .
- Methods of Application : The MPAP was homopolymerized with different dianhydrides to synthesize three new PIs . These PIs are easily soluble in common organic solvents, such as NMP, DMAc, and CHCl3 .
- Results or Outcomes : The obtained PIs have high thermal performance (Tg = 277–377 °C) and excellent thermal stability (Td,5% and Td,10% are 460–487 °C and 525–545 °C). They also have good optical transparency (λcutoff = 380–394 nm, λ80% = 469–482 nm) and hydrophobicity (θ = 87–92º). The free volume and gas adsorption are simulated by Materials Studio 2019 software, and the simulation results match the material properties obtained from experimental test .
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Scientific Field: Life Sciences
- Application Summary : In the field of life sciences, “Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate” could potentially be used as a building block for the synthesis of bioactive compounds .
- Results or Outcomes : The outcomes of using this compound as a building block can vary widely depending on the specific reactions it is used in and the bioactive compounds being synthesized .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729085 | |
Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
CAS RN |
1002726-96-6 | |
Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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